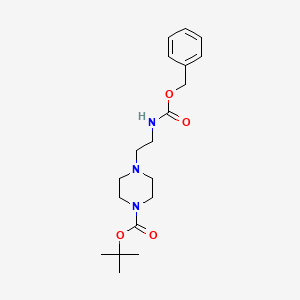

1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O4/c1-19(2,3)26-18(24)22-13-11-21(12-14-22)10-9-20-17(23)25-15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVSZRCUJIBAGJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650668 | |

| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302557-32-0 | |

| Record name | tert-Butyl 4-(2-{[(benzyloxy)carbonyl]amino}ethyl)piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine, registered under CAS number 302557-32-0, is a strategically designed bifunctional molecule that serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its structure, featuring a piperazine core differentially protected with tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, offers chemists orthogonal control over its reactive sites. This dual protection strategy is paramount in multi-step syntheses, allowing for selective deprotection and functionalization, thereby facilitating the construction of diverse molecular architectures. The piperazine moiety itself is a well-established pharmacophore found in numerous approved drugs, valued for its ability to modulate physicochemical properties such as solubility and basicity, and for its role as a scaffold to orient pharmacophoric groups.[1][2] This guide provides a comprehensive overview of the synthesis, analytical characterization, and key applications of this important synthetic intermediate.

Physicochemical Properties and Structure

A clear understanding of the fundamental properties of this compound is essential for its effective use in the laboratory.

| Property | Value |

| CAS Number | 302557-32-0[3] |

| Molecular Formula | C₁₉H₂₉N₃O₄[3] |

| Molecular Weight | 363.45 g/mol [3] |

| IUPAC Name | tert-butyl 4-[2-(phenylmethoxycarbonylamino)ethyl]piperazine-1-carboxylate |

The molecular structure consists of a central piperazine ring. One nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group, which is labile under acidic conditions. The other nitrogen is substituted with an ethylamine side chain, where the terminal amine is protected by a benzyloxycarbonyl (Cbz) group, which is typically removed by catalytic hydrogenation. This orthogonal protection scheme is the cornerstone of its utility, enabling chemists to unveil and react each nitrogen selectively.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general synthetic strategy involves the initial preparation of a mono-Boc protected piperazine derivative, followed by the introduction of the aminoethyl side chain and its subsequent Cbz protection.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for this compound.

Experimental Protocol

Materials:

-

Piperazine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

2-(Boc-amino)ethyl bromide

-

Trifluoroacetic acid (TFA)

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (Et₃N)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step 1: Synthesis of 1-Boc-piperazine

-

To a solution of piperazine in dichloromethane (DCM), add triethylamine (1.1 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of 1-Boc-4-(2-(Boc-amino)ethyl)piperazine

-

To a solution of 1-Boc-piperazine in acetonitrile (ACN), add potassium carbonate (2.0 equivalents) and 2-(Boc-amino)ethyl bromide (1.0 equivalent).

-

Heat the mixture to reflux and stir for 16-24 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (EtOAc/hexanes gradient).

Step 3: Synthesis of 1-Boc-4-(2-aminoethyl)piperazine [4]

-

Dissolve 1-Boc-4-(2-(Boc-amino)ethyl)piperazine in DCM.

-

Cool the solution to 0 °C and slowly add trifluoroacetic acid (TFA) (2-3 equivalents).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Once complete, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with DCM, wash with brine, and dry over anhydrous Na₂SO₄.

-

Concentrate the organic layer under reduced pressure to obtain the crude amine, which can often be used in the next step without further purification.

Step 4: Synthesis of this compound

-

Dissolve 1-Boc-4-(2-aminoethyl)piperazine[4] in DCM and add triethylamine (1.2 equivalents).

-

Cool the solution to 0 °C.

-

Slowly add benzyl chloroformate (1.05 equivalents).

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel (EtOAc/hexanes gradient) to yield this compound as a solid or oil.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound. The following are the expected spectral data:

| Analytical Technique | Expected Observations |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.35 (m, 5H, Ar-H of Cbz), ~5.10 (s, 2H, -CH₂-Ph of Cbz), ~5.0 (br s, 1H, N-H), ~3.40 (t, 4H, piperazine-H), ~3.25 (q, 2H, -CH₂-NHCbz), ~2.45 (t, 2H, -CH₂-piperazine), ~2.35 (t, 4H, piperazine-H), 1.45 (s, 9H, Boc -C(CH₃)₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~160.0 (C=O, Cbz), ~155.0 (C=O, Boc), ~136.5 (Ar-C), ~128.5 (Ar-CH), ~128.0 (Ar-CH), ~80.0 (Boc C(CH₃)₃), ~67.0 (-CH₂-Ph), ~57.0 (-CH₂-N), ~53.0 (piperazine-CH₂), ~44.0 (piperazine-CH₂), ~39.0 (-CH₂-NHCbz), ~28.5 (Boc -C(CH₃)₃). |

| Mass Spectrometry (ESI-MS) | Calculated for C₁₉H₂₉N₃O₄: 363.2158. Found: m/z [M+H]⁺ = 364.2231. |

| Infrared (IR) Spectroscopy | ν (cm⁻¹): ~3350 (N-H stretch), ~2970 (C-H stretch, aliphatic), ~1690 (C=O stretch, urethane), ~1520 (N-H bend), ~1250, ~1170 (C-O stretch). |

Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used. The provided data are estimations based on related structures.

Logical Relationships in Synthesis and Deprotection

References

An In-depth Technical Guide to the Solubility Profile of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

This guide provides a comprehensive overview of the solubility characteristics of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine, a key intermediate in pharmaceutical synthesis.[1][2] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, practical methodologies for its determination, and expert insights into interpreting the resulting data.

Introduction: The Significance of Solubility in Drug Development

The solubility of a compound is a critical physicochemical property that profoundly influences its journey from a laboratory curiosity to a viable therapeutic agent.[3][4] Poor solubility can impede absorption, reduce bioavailability, and introduce significant challenges in formulation and in vitro assay reliability.[5][6] this compound, with its molecular formula C19H29N3O4, serves as a vital building block in the synthesis of various bioactive molecules.[1][2] Its structure, featuring a piperazine core modified with both a tert-butoxycarbonyl (Boc) and a benzyloxycarbonyl (Cbz) protecting group, presents a unique solubility profile that warrants careful consideration.[1] The presence of these protective groups is known to enhance the compound's stability and can influence its solubility.[1]

Molecular Structure and Physicochemical Properties

The solubility of this compound is governed by the interplay of its distinct structural components:

-

Piperazine Core: A cyclic diamine that is generally water-soluble.[7][8][9]

-

Boc Protecting Group: A bulky, lipophilic group that tends to decrease aqueous solubility.[10][11]

-

Cbz Protecting Group: Another hydrophobic group that can be cleaved by catalytic hydrogenation.[11][12][13]

-

Aminoethyl Linker: A flexible chain connecting the piperazine ring to the Cbz-protected amine.

The presence of both hydrophilic (piperazine) and hydrophobic (Boc and Cbz) moieties suggests that the solubility of this compound will be highly dependent on the solvent system.

Caption: Chemical structure of this compound.

Theoretical Framework: Understanding Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility.[14] Polar solvents will more readily dissolve polar solutes, while nonpolar solvents are better for nonpolar solutes. For a molecule like this compound, a nuanced approach is necessary.

-

Aqueous Solubility: The presence of the large, nonpolar Boc and Cbz groups is expected to confer low aqueous solubility. The piperazine nitrogen atoms can be protonated at acidic pH, which would increase aqueous solubility.[6][15]

-

Organic Solvent Solubility: The compound is anticipated to be soluble in a range of common organic solvents.[16] Solvents like dichloromethane, ethanol, methanol, and dimethyl sulfoxide (DMSO) are likely to be effective.[16][17][18]

It is crucial to distinguish between two key types of solubility measurements: kinetic and thermodynamic.[19][20]

-

Kinetic Solubility: This is a measure of how quickly a compound dissolves, often determined by adding a concentrated DMSO stock solution to an aqueous buffer.[20][21][22] It is a high-throughput method well-suited for early drug discovery.[3][20][22]

-

Thermodynamic (or Equilibrium) Solubility: This represents the true saturation point of a compound in a solvent at equilibrium.[5][19][23] It is a more time-consuming but more accurate measure, essential for later-stage development and formulation.[3][20][23]

Experimental Determination of Solubility

Accurate determination of solubility requires robust and well-controlled experimental protocols. The following sections detail the methodologies for both thermodynamic and kinetic solubility assessment.

Thermodynamic Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility.[24] It involves adding an excess of the solid compound to a solvent and agitating the mixture until equilibrium is reached.[3]

Protocol:

-

Preparation: Accurately weigh an excess amount of solid this compound into a glass vial.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[19][20]

-

Phase Separation: After equilibration, allow the vials to stand to let undissolved solid settle. Centrifuge the samples to further separate the solid and liquid phases.

-

Filtration: Carefully aspirate the supernatant and filter it through a low-binding filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[14]

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5][14][25] A standard curve of the compound at known concentrations is used for accurate quantification.[25]

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are designed for speed and are often automated.[3][4][21] They typically involve the precipitation of a compound from a DMSO stock solution upon addition to an aqueous buffer.

Protocol (Nephelometric Method):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10-50 mM).[19][20]

-

Plate Preparation: Dispense the DMSO stock solution into the wells of a microtiter plate.

-

Buffer Addition: Add the aqueous buffer (e.g., PBS) to the wells.

-

Mixing and Incubation: Mix the contents thoroughly and incubate for a set period (e.g., 1-2 hours) at a controlled temperature.[20][21]

-

Measurement: Measure the light scattering in each well using a nephelometer. The point at which precipitation (light scattering) is observed indicates the kinetic solubility.[20][21]

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

For clarity and comparative analysis, solubility data should be presented in a structured tabular format.

Table 1: Thermodynamic Solubility of this compound

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) | Method |

| Water | 25 | Shake-Flask | ||

| PBS (pH 7.4) | 25 | Shake-Flask | ||

| Ethanol | 25 | Shake-Flask | ||

| Methanol | 25 | Shake-Flask | ||

| DMSO | 25 | Shake-Flask | ||

| Acetonitrile | 25 | Shake-Flask |

Table 2: Kinetic Solubility of this compound

| Aqueous Buffer | Temperature (°C) | Final DMSO (%) | Solubility (µM) | Method |

| PBS (pH 7.4) | 25 | 1 | Nephelometry | |

| Simulated Gastric Fluid | 37 | 1 | Nephelometry | |

| Simulated Intestinal Fluid | 37 | 1 | Nephelometry |

Interpreting the Data:

-

A significant discrepancy between kinetic and thermodynamic solubility values can indicate that the compound is prone to supersaturation and may precipitate over time.

-

The pH-dependent solubility in aqueous buffers will provide insights into the compound's pKa and how it might behave in different physiological environments.[6]

-

Solubility in a range of organic solvents is crucial for designing purification strategies (e.g., chromatography, recrystallization) and for formulation development.

Troubleshooting and Optimization

Low solubility is a common challenge in drug development. If this compound or its derivatives exhibit poor solubility, the following strategies can be employed:

Caption: Decision tree for addressing poor solubility.

-

pH Adjustment: For aqueous solutions, modifying the pH to protonate the basic nitrogen atoms of the piperazine ring can significantly enhance solubility.[15]

-

Co-solvents: The addition of a water-miscible organic solvent can improve the solubility of hydrophobic compounds.[15]

-

Salt Formation: Converting the free base to a salt is a highly effective method for increasing aqueous solubility.[15] A salt screening study can identify the optimal counterion.[15]

Conclusion

While specific solubility data for this compound is not extensively published, this guide provides the necessary framework for its determination and interpretation. A thorough understanding of its physicochemical properties, coupled with the application of robust experimental protocols, will empower researchers to effectively utilize this important synthetic intermediate in their drug discovery and development endeavors. The interplay between the hydrophilic piperazine core and the hydrophobic Boc and Cbz protecting groups makes a systematic solubility assessment not just a recommendation, but a necessity for successful project advancement.

References

- 1. Buy this compound | 302557-32-0 [smolecule.com]

- 2. scbt.com [scbt.com]

- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. evotec.com [evotec.com]

- 6. pharmatutor.org [pharmatutor.org]

- 7. Piperazine compounds [m.chemicalbook.com]

- 8. sintef.no [sintef.no]

- 9. [PDF] Aqueous Solubility of Piperazine and 2-Amino-2-methyl-1-propanol plus Their Mixtures Using an Improved Freezing-Point Depression Method | Semantic Scholar [semanticscholar.org]

- 10. BOC Protection and Deprotection [bzchemicals.com]

- 11. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. petalheadexim.com [petalheadexim.com]

- 17. 1-BOC-Piperazine | 57260-71-6 [chemicalbook.com]

- 18. N- BOC Piperazine [intersperse.in]

- 19. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 20. enamine.net [enamine.net]

- 21. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. In-vitro Thermodynamic Solubility [protocols.io]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

Executive Summary

For researchers engaged in synthetic chemistry and drug development, unequivocal structural confirmation of intermediates and final compounds is paramount. 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine is a bifunctionally protected diamine building block, valuable in the construction of more complex molecular architectures. Its proper characterization is a critical quality control checkpoint. This guide provides an in-depth analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. We will dissect the molecular structure, predict the chemical shifts, multiplicities, and integrations for each proton environment, and discuss the underlying chemical principles. Furthermore, this document offers a field-tested experimental protocol for acquiring a high-quality spectrum and explores advanced NMR phenomena, such as conformational isomerism, that can influence spectral appearance.

Introduction: The Imperative of Structural Verification

In the landscape of modern medicinal chemistry, piperazine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and synthetic versatility. The title compound, this compound, incorporates two of the most common amine-protecting groups: the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-cleavable carbobenzyloxy (Cbz) group. This orthogonal protection strategy allows for selective deprotection and further functionalization at distinct sites within a molecule.

Given its role as a foundational building block, verifying the successful and correct synthesis of this compound is non-negotiable. ¹H NMR spectroscopy serves as the primary and most definitive analytical technique for this purpose, providing a detailed electronic and topological fingerprint of the molecule.[1] This guide aims to equip researchers with the expertise to interpret this fingerprint with confidence.

Molecular Structure and Proton Environments

To logically deconstruct the ¹H NMR spectrum, we must first identify every unique proton environment within the molecule. The structure is asymmetric, leading to a complex but interpretable spectrum.

Caption: Molecular structure and key proton environments.

Predicted ¹H NMR Spectrum: A Region-by-Region Analysis

The ¹H NMR spectrum can be logically divided into four main regions: the upfield aliphatic region, the protecting group region, the downfield aromatic region, and the exchangeable proton region. We will assume the spectrum is recorded in deuterated chloroform (CDCl₃), a common solvent for such compounds.[1]

Upfield & Protecting Group Region (δ 1.0 - 5.5 ppm)

This region contains the most diagnostic signals for confirming the presence and integrity of the key structural motifs.

-

Boc Protons (Hₐ): The most unambiguous signal is a large, sharp singlet corresponding to the nine equivalent protons of the tert-butyl group.[1] Its shielded environment results in a chemical shift typically around δ 1.4-1.5 ppm .[1][2] This peak serves as an excellent internal integration standard (9H).

-

Piperazine Protons (Hᵦ, H꜀): Due to the unsymmetrical substitution, the eight piperazine protons are chemically non-equivalent. They exist as two distinct sets of four protons.

-

Hᵦ Protons: The four protons on the carbons adjacent to the Boc-substituted nitrogen are deshielded by the electron-withdrawing nature of the carbamate. They are expected to appear as a broad multiplet centered around δ 3.4-3.6 ppm .

-

H꜀ Protons: The four protons on the carbons adjacent to the second piperazine nitrogen (substituted with the aminoethyl chain) are in a more standard alkylamine environment. They will resonate upfield from Hᵦ, likely as a broad multiplet around δ 2.4-2.6 ppm .[3] The broadness of these signals often stems from the slow (on the NMR timescale) chair-to-chair interconversion of the piperazine ring and restricted rotation around the Boc's N-C(O) amide bond.[4][5]

-

-

Ethyl Bridge Protons (HᏧ, Hₑ): The two methylene groups of the ethyl bridge are diastereotopic and will appear as two distinct signals.

-

HᏧ Protons: The methylene group attached to the piperazine nitrogen will resonate around δ 2.5-2.7 ppm , likely as a triplet.

-

Hₑ Protons: The methylene group attached to the Cbz-protected nitrogen is significantly deshielded by the adjacent carbamate functionality. It is expected to appear further downfield, around δ 3.2-3.4 ppm , also as a triplet due to coupling with HᏧ.

-

-

Cbz Benzylic Protons (H₉): The two benzylic protons of the Cbz group are equivalent and are deshielded by the adjacent oxygen and the aromatic ring. They will produce a sharp singlet around δ 5.1-5.2 ppm .[6]

Exchangeable Proton Region (Variable)

-

Cbz Amide Proton (Hբ): The chemical shift of the N-H proton is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[7][8] In CDCl₃, it often appears as a broad singlet or a triplet (due to coupling with Hₑ) in the range of δ 5.0-6.0 ppm . Its broad nature can sometimes make it difficult to observe.[9]

Aromatic Region (δ 7.0 - 7.5 ppm)

-

Cbz Aromatic Protons (Hₕ): The five protons of the phenyl ring in the Cbz group are in a classic aromatic environment. They will typically appear as a multiplet centered around δ 7.3-7.4 ppm , integrating to 5H.[6]

Tabulated Spectral Data Summary

The predicted ¹H NMR data are summarized below for quick reference. Values are based on typical shifts in CDCl₃.

| Proton Label | Structural Assignment | Predicted δ (ppm) | Multiplicity | Integration |

| Hₐ | Boc: -C(CH ₃)₃ | 1.4 - 1.5 | Singlet (s) | 9H |

| H꜀ | Piperazine: -N(R)CH ₂- | 2.4 - 2.6 | Multiplet (m) | 4H |

| HᏧ | Ethyl: -N-CH ₂- | 2.5 - 2.7 | Triplet (t) | 2H |

| Hₑ | Ethyl: -CH ₂-NHCbz | 3.2 - 3.4 | Triplet (t) | 2H |

| Hᵦ | Piperazine: -N(Boc)CH ₂- | 3.4 - 3.6 | Multiplet (m) | 4H |

| H₉ | Cbz: -OCH ₂Ph | 5.1 - 5.2 | Singlet (s) | 2H |

| Hբ | Cbz: -NH - | 5.0 - 6.0 | Broad (br) | 1H |

| Hₕ | Cbz: -C₆H ₅ | 7.3 - 7.4 | Multiplet (m) | 5H |

Experimental Considerations & Protocol

Acquiring a clean, high-resolution spectrum is contingent on meticulous experimental technique. The following protocol provides a robust starting point.

Causality of Solvent Choice

-

CDCl₃ (Deuterated Chloroform): This is the default choice for many organic molecules due to its excellent dissolving power and relatively clear spectral window. However, NH proton signals can be broad and their chemical shifts can be concentration-dependent.[1] Residual acidic impurities can sometimes lead to exchange broadening of amine protons.[9]

-

DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A highly polar, aprotic solvent that is an excellent choice when hydrogen-bonding protons (like N-H) are of interest. It disrupts intermolecular hydrogen bonding between solute molecules and forms strong hydrogen bonds to the N-H proton itself, resulting in sharper signals that are shifted significantly downfield (often > δ 7.0 ppm).[10] This can be invaluable for confirming the presence of the Hբ proton.

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR sample analysis.

Step-by-Step Protocol

-

Sample Preparation: Weigh approximately 5-10 mg of the purified this compound.

-

Dissolution: Add ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) to the sample vial and ensure complete dissolution, using gentle vortexing if necessary.[11]

-

Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument software will lock onto the deuterium signal of the solvent to maintain a stable magnetic field.

-

Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving sharp lines and high resolution.

-

Data Acquisition: Utilize a standard single-pulse ¹H acquisition experiment. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8 to 16 scans for a good signal-to-noise ratio.

-

Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The spectrum should be referenced by setting the residual solvent peak to its known chemical shift (e.g., CDCl₃ at δ 7.26 ppm).

Advanced Considerations: Conformational Dynamics

It is crucial for the scientist to recognize that the ¹H NMR spectrum represents a time-average of all conformations the molecule is adopting in solution. For N-acyl piperazines, two dynamic processes can significantly influence the spectrum:

-

Amide Bond Rotation: The C-N bond of the Boc group's carbamate has partial double-bond character, leading to restricted rotation. This can result in the presence of two distinct conformers (rotamers) in solution, which may give rise to two sets of signals for the nearby piperazine protons (Hᵦ).[4][5]

-

Ring Interconversion: The piperazine ring undergoes a rapid chair-chair interconversion. If this process is slow on the NMR timescale (which can be induced by bulky substituents or low temperatures), axial and equatorial protons will become distinct, leading to more complex splitting patterns and signal broadening.[4][12]

At room temperature, these effects typically manifest as broadened signals for the piperazine protons (Hᵦ and H꜀). Running a variable-temperature (VT) NMR experiment could resolve these broad peaks into sharp, distinct signals at either very low or very high temperatures, providing deeper insight into the molecule's conformational energetics.

Conclusion

The ¹H NMR spectrum of this compound is rich with information. The successful interpretation relies on recognizing key diagnostic signals: the prominent Boc singlet at ~1.45 ppm, the Cbz benzylic singlet at ~5.15 ppm, and the Cbz aromatic multiplet at ~7.35 ppm. Careful analysis of the chemical shifts and integrations of the piperazine and ethyl bridge protons provides definitive confirmation of the complete molecular assembly. An awareness of potential peak broadening due to conformational dynamics allows the researcher to avoid misinterpretation and confidently validate the structure of this versatile synthetic building block.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. researchgate.net [researchgate.net]

- 4. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Preparation of Mono-Cbz Protected Guanidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. researchgate.net [researchgate.net]

- 9. reddit.com [reddit.com]

- 10. 1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Bifunctional Piperazine Linkers in Modern Drug Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bifunctional linkers are a cornerstone of modern therapeutic modalities, enabling the precise conjugation of molecular entities to create highly targeted and effective drugs. Among the diverse array of linkers, the piperazine scaffold has emerged as a "privileged" structure, offering a unique combination of properties that address critical challenges in drug design. This in-depth technical guide provides a comprehensive overview of the key features of bifunctional piperazine linkers, their synthesis, and their application in cutting-edge therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). We will delve into the fundamental physicochemical characteristics of piperazine that make it an attractive linker, including its semi-rigid conformation, tunable basicity, and its role in enhancing aqueous solubility and metabolic stability. This guide will also provide detailed, field-proven experimental protocols and case studies of FDA-approved drugs, offering researchers the foundational knowledge and practical insights required to effectively leverage piperazine linkers in their drug development programs.

Introduction: Beyond a Simple Spacer - The Functional Significance of Linkers

In the design of complex therapeutics like ADCs and PROTACs, the linker is far more than an inert tether connecting a targeting moiety to a payload. The chemical nature of the linker profoundly influences the overall properties of the conjugate, including its solubility, stability, cell permeability, pharmacokinetic profile, and ultimately, its therapeutic efficacy.[1][2] An ideal linker must maintain stability in circulation to prevent premature payload release and off-target toxicity, while enabling efficient release of the active component at the target site.[3]

The selection of the linker scaffold is therefore a critical decision in the drug design process. While flexible linkers such as polyethylene glycol (PEG) and alkyl chains have been widely used for their synthetic accessibility and ability to enhance solubility, there is a growing appreciation for the advantages offered by more rigid and functionalized linkers.[4] Saturated heterocyclic scaffolds, particularly piperazine, have garnered significant attention for their ability to impart conformational rigidity and modulate drug-like properties.[1][5]

The Piperazine Moiety: A Privileged Scaffold in Linker Design

The six-membered piperazine ring, with its two nitrogen atoms in a 1,4-arrangement, possesses a unique combination of structural and chemical features that make it a highly versatile component of bifunctional linkers.[6]

Physicochemical Properties and Their Impact

The utility of the piperazine scaffold in drug design is rooted in its fundamental physicochemical properties:

-

Semi-Rigid Conformation: The piperazine ring typically adopts a stable chair conformation.[7] This semi-rigid structure can help to pre-organize the PROTAC or ADC into a conformation that is favorable for target engagement and, in the case of PROTACs, the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[5][8] This conformational constraint can reduce the entropic penalty associated with binding, potentially leading to enhanced potency.[9]

-

Tunable Basicity and pKa: As a diprotic base, piperazine has two distinct pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73).[7] This allows it to be protonated under physiological conditions, a feature that can be harnessed to significantly enhance the aqueous solubility of the parent molecule.[10] The basicity of the piperazine nitrogens is highly sensitive to the electronic nature of neighboring substituents. Electron-withdrawing groups, such as amide carbonyls, in close proximity can lower the pKa, reducing the extent of protonation at physiological pH.[10][] This "tunability" allows for fine control over the physicochemical properties of the linker and the overall conjugate.[8][10]

-

Enhanced Solubility and Cell Permeability: The polar nature of the two nitrogen atoms and the potential for protonation often imparts greater water solubility to molecules containing a piperazine linker.[1][10] This is a critical advantage, as many potent drug payloads are highly lipophilic and suffer from poor solubility, which can hinder their formulation and bioavailability.[12] The strategic incorporation of a piperazine moiety can transform a poorly soluble compound into a viable drug candidate.

The following table summarizes the key physicochemical properties of piperazine and highlights their implications for drug design:

| Property | Typical Value | Implication in Drug Design |

| pKa1 | ~5.35 | Influences protonation state in acidic endosomal/lysosomal compartments. |

| pKa2 | ~9.73 | Influences protonation state at physiological pH (~7.4). |

| Conformation | Chair | Provides semi-rigidity, influencing binding affinity and ternary complex formation. |

| Solubility | Freely soluble in water | Can significantly enhance the aqueous solubility of hydrophobic molecules. |

| Hydrogen Bonding | Two H-bond acceptors (N), two H-bond donors (N-H, if unsubstituted) | Facilitates interactions with biological targets and water molecules. |

Metabolic Stability

The metabolic stability of a linker is crucial for ensuring a sufficient therapeutic window and minimizing the formation of potentially toxic metabolites. While the piperazine ring can be susceptible to metabolism, particularly N-dealkylation, its metabolic fate is highly dependent on the surrounding chemical environment.[13] Strategic modifications, such as the introduction of adjacent electron-withdrawing groups or steric hindrance, can significantly improve the metabolic stability of piperazine-containing compounds.[14][15] In some cases, replacing a piperazine ring with a bioisostere, such as a spirodiamine, has been shown to beneficially affect metabolic stability and reduce cytotoxicity.[12]

Applications of Bifunctional Piperazine Linkers

The advantageous properties of piperazine have led to its widespread adoption in the design of various therapeutic agents.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. They consist of a "warhead" that binds to the target protein, an E3 ligase ligand, and a linker that connects the two. The linker plays a critical role in the formation of a productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for target ubiquitination and subsequent degradation.[8]

The semi-rigid nature of piperazine linkers can facilitate the adoption of a bioactive conformation, leading to more potent protein degradation.[5] Furthermore, the ability of piperazine to enhance solubility is particularly valuable for PROTACs, which are often large molecules that fall outside of Lipinski's "rule of five" and can suffer from poor physicochemical properties.[2]

The following diagram illustrates the general mechanism of PROTAC-mediated protein degradation:

Caption: PROTAC-mediated protein degradation pathway.

A study on a series of BRD4-targeting PROTACs demonstrated the impact of linker composition on degradation potency. The data below shows how the incorporation of a piperazine moiety can influence the half-maximal degradation concentration (DC50).

| PROTAC Linker Composition | Target | E3 Ligase | DC50 (nM) |

| Flexible Alkyl Chain | BRD4 | VHL | 50 |

| Piperazine-containing | BRD4 | VHL | 15 |

| PEG-based | BRD4 | VHL | 25 |

Note: Data is illustrative and compiled from general trends observed in the literature.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted cancer therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a linker.[12] The linker's stability in circulation and its ability to release the payload at the tumor site are critical for ADC efficacy and safety.

Piperazine-based linkers are being increasingly explored in ADC design to enhance the aqueous solubility of hydrophobic payloads.[12] This can lead to improved drug-to-antibody ratios (DAR) and better pharmacokinetic properties. For example, novel maleimide linkers incorporating a piperazine scaffold have been shown to dramatically increase the aqueous solubility of highly lipophilic drug-platinum complexes.[12][16]

The following diagram illustrates a general workflow for ADC synthesis using a piperazine-maleimide linker:

Caption: General workflow for ADC synthesis.

Synthesis of Bifunctional Piperazine Linkers: A Step-by-Step Protocol

The synthesis of bifunctional piperazine linkers often involves the use of orthogonal protecting groups to allow for the sequential attachment of the two molecular entities. The tert-butyloxycarbonyl (Boc) group is a commonly used protecting group for one of the piperazine nitrogens.[][17]

The following is a representative, multi-step protocol for the synthesis of a bifunctional piperazine linker and its subsequent conjugation to form a PROTAC.

Synthesis of N-Boc-piperazine

This protocol describes the synthesis of N-Boc-piperazine from diethanolamine.[17][18]

Step 1: Chlorination of Diethanolamine

-

To a solution of diethanolamine in an appropriate solvent (e.g., dichloromethane), slowly add a chlorinating agent (e.g., thionyl chloride) at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield bis(2-chloroethyl)amine.

Step 2: Boc Protection

-

Dissolve the bis(2-chloroethyl)amine in a suitable solvent (e.g., dichloromethane) and cool to 0 °C.

-

Add di-tert-butyl dicarbonate (Boc anhydride) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion.

-

Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to obtain bis(2-chloroethyl)carbamic acid tert-butyl ester.

Step 3: Cyclization

-

Dissolve the bis(2-chloroethyl)carbamic acid tert-butyl ester in a suitable solvent (e.g., ethanol).

-

Add aqueous ammonia and heat the reaction mixture (e.g., to 60 °C).

-

Monitor the reaction by TLC. Upon completion, cool the reaction and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer and concentrate under reduced pressure to yield N-Boc-piperazine.[18]

Synthesis of a PROTAC using a Piperazine Linker

This protocol describes the synthesis of a JQ1-based PROTAC using a piperazine linker and pomalidomide as the E3 ligase ligand.

Step 1: Synthesis of the Piperazine Linker with a Carboxylic Acid Handle

-

React N-Boc-piperazine with a suitable alkylating agent containing a protected carboxylic acid (e.g., ethyl 4-bromobutanoate) in the presence of a base (e.g., potassium carbonate) in a solvent like acetonitrile.

-

After the reaction is complete, hydrolyze the ester group using a base (e.g., lithium hydroxide) in a mixture of THF and water to yield the carboxylic acid.

Step 2: Conjugation to Pomalidomide

-

Activate the carboxylic acid of the linker from Step 1 using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA) in a solvent like DMF.

-

Add pomalidomide to the reaction mixture and stir until the amide bond formation is complete.[5][19]

-

Purify the resulting Boc-protected pomalidomide-linker conjugate by chromatography.

Step 3: Deprotection of the Piperazine

-

Treat the product from Step 2 with an acid (e.g., trifluoroacetic acid in dichloromethane) to remove the Boc protecting group.

-

Neutralize the reaction mixture and purify the deprotected pomalidomide-linker conjugate.

Step 4: Conjugation to JQ1

-

React the deprotected pomalidomide-linker conjugate with (+)-JQ1 carboxylic acid using a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in DMF.[20][21][22]

-

Purify the final PROTAC molecule by preparative HPLC.

Case Studies: Piperazine Linkers in FDA-Approved Drugs

The piperazine moiety is a common structural feature in many FDA-approved drugs, where it often serves to improve physicochemical properties and facilitate target engagement.

-

Imatinib (Gleevec): A tyrosine kinase inhibitor used to treat chronic myeloid leukemia and other cancers. The N-methylpiperazine group in imatinib is crucial for its activity, enhancing its solubility and enabling key interactions with the target kinase.[12]

-

Olaparib (Lynparza): A PARP inhibitor used for the treatment of ovarian, breast, and other cancers. The piperazine ring in olaparib contributes to its overall physicochemical properties. Studies have shown that modifications to the piperazine ring, such as replacing it with bioisosteres, can impact the drug's activity and safety profile, highlighting the importance of this scaffold in fine-tuning the drug's properties.[15][23]

Conclusion and Future Perspectives

Bifunctional piperazine linkers have established themselves as a valuable tool in modern drug development. Their unique combination of semi-rigidity, tunable basicity, and solubility-enhancing properties addresses key challenges in the design of complex therapeutics like ADCs and PROTACs. The ability to synthetically modify the piperazine scaffold provides a high degree of control over the physicochemical and pharmacokinetic properties of the final drug conjugate.

As our understanding of the intricate interplay between linker structure and biological activity continues to grow, we can expect to see the development of even more sophisticated piperazine-based linkers. Future innovations may include the incorporation of cleavable moieties that respond to specific tumor microenvironment triggers, or the development of novel piperazine bioisosteres with improved metabolic stability and safety profiles. The continued exploration of the chemical space around the piperazine scaffold will undoubtedly lead to the discovery of new and more effective targeted therapies for a wide range of diseases.

References

- 1. precisepeg.com [precisepeg.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Piperazine - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. biosynce.com [biosynce.com]

- 10. medchemexpress.com [medchemexpress.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]

- 18. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]

- 19. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. (+)-JQ1 carboxylic acid | Degrader Building Blocks: R&D Systems [rndsystems.com]

- 22. (+)-JQ1 carboxylic acid, 202592-23-2 | BroadPharm [broadpharm.com]

- 23. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Application of Orthogonally Protected Piperazine Scaffolds in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] Its unique physicochemical properties, including its basicity, solubility, and conformational flexibility, allow for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic profiles.[1][2] However, the symmetrical nature of the piperazine core, with its two reactive secondary amines, presents a significant synthetic challenge: the selective functionalization of one nitrogen atom in the presence of the other. This guide provides a comprehensive overview of orthogonal protection strategies for the piperazine scaffold, a critical enabling technology for the efficient and controlled synthesis of complex, differentially substituted piperazine derivatives. We will delve into the causality behind the selection of protecting groups, provide detailed experimental protocols, and offer field-proven insights to empower researchers in their drug discovery endeavors.

The Piperazine Scaffold: A Cornerstone of Medicinal Chemistry

The piperazine heterocycle is a six-membered ring containing two nitrogen atoms at the 1 and 4 positions. This simple structure belies its profound impact on drug design. The two nitrogen atoms can act as hydrogen bond acceptors and can be protonated at physiological pH, enhancing aqueous solubility and bioavailability.[4] Furthermore, the piperazine ring can serve as a rigid linker to orient pharmacophoric groups in a specific spatial arrangement for optimal target engagement.[5] Its prevalence is evident across a wide range of therapeutic areas, including oncology (e.g., Imatinib), infectious diseases (e.g., Ciprofloxacin), and central nervous system disorders (e.g., Vortioxetine).[4][5][6][7]

The synthetic utility of piperazine is largely dependent on the ability to selectively modify its two nitrogen atoms. Direct monosubstitution is often challenging due to the competing formation of disubstituted products.[8] To overcome this, the concept of orthogonal protection is employed, allowing for the sequential and independent manipulation of each nitrogen atom.

The Principle of Orthogonal Protection in Piperazine Chemistry

Orthogonal protection is a strategy that utilizes protecting groups from independent classes, which can be removed by distinct chemical mechanisms.[9] This allows for the selective deprotection of one functional group while others remain intact. In the context of a piperazine scaffold, this means protecting one nitrogen with a group that is stable to the conditions required to remove a different protecting group on the other nitrogen. This strategic approach is paramount for the synthesis of unsymmetrically disubstituted piperazines, which are often key to optimizing a drug's selectivity and potency.

The ideal protecting group should be:

-

Easy to introduce in high yield.

-

Stable to a wide range of reaction conditions.

-

Selectively removable under mild conditions that do not affect other functional groups.

-

Affordable and readily available.

The following sections will explore the most common and effective orthogonal protecting groups for piperazine scaffolds, detailing their installation, cleavage, and strategic applications.

A Chemist's Guide to Common Orthogonal Protecting Groups for Piperazine

The choice of protecting groups is a critical decision in the synthetic design process. The following table summarizes the key characteristics of the most widely used protecting groups for piperazine nitrogens, providing a quick reference for synthetic planning.

| Protecting Group | Abbreviation | Structure | Cleavage Conditions | Stability |

| tert-Butoxycarbonyl | Boc | Boc- | Strong Acid (TFA, HCl)[10] | Stable to base, hydrogenolysis |

| Benzyloxycarbonyl | Cbz | Cbz- | Catalytic Hydrogenolysis (H₂, Pd/C)[11] | Stable to acid and base |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc- | Base (e.g., Piperidine, DBU)[12] | Stable to acid and hydrogenolysis |

| Allyloxycarbonyl | Alloc | Alloc- | Pd(0) catalysis (e.g., Pd(PPh₃)₄)[13][14] | Stable to acid and base |

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups due to its ease of introduction and clean, acid-labile removal.[10]

Installation: The Boc group is typically introduced by reacting piperazine with di-tert-butyl dicarbonate (Boc₂O). Controlling the stoichiometry is key to achieving high yields of the mono-protected product, 1-Boc-piperazine.

Deprotection: The Boc group is readily cleaved under strongly acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[10][15] The byproducts of this reaction are volatile (tert-butanol and CO₂), simplifying purification.

Strategic Insight: The Boc group's stability to basic conditions and hydrogenolysis makes it an excellent orthogonal partner for Fmoc and Cbz groups, respectively. For instance, a 1-Boc-4-Cbz-piperazine can be selectively deprotected at the 4-position via hydrogenolysis, leaving the Boc group intact for subsequent transformations.

The Classic: Benzyloxycarbonyl (Cbz) Group

The Cbz group is a stalwart in peptide chemistry and finds extensive use in protecting piperazine nitrogens.[11]

Installation: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.

Deprotection: The key advantage of the Cbz group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[11] This method is exceptionally mild and chemoselective, leaving most other functional groups untouched.

Strategic Insight: The Cbz group is orthogonal to both acid-labile (Boc) and base-labile (Fmoc) protecting groups. This three-way orthogonality provides immense flexibility in complex synthetic sequences. For example, a piperazine scaffold can be protected with Boc on one nitrogen and Cbz on the other, allowing for selective deprotection and functionalization at either position.

The Base-Labile Option: 9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its lability under mild basic conditions, making it a cornerstone of solid-phase peptide synthesis (SPPS) and a valuable tool for piperazine functionalization.[16]

Installation: The Fmoc group is typically installed using Fmoc-Cl or Fmoc-OSu.

Deprotection: The Fmoc group is rapidly cleaved by treatment with a secondary amine, most commonly a solution of piperidine in DMF.[12][15] Piperazine itself, often in combination with DBU, has also been shown to be an effective and safer alternative for Fmoc deprotection.[12]

Strategic Insight: The Fmoc group's sensitivity to base makes it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups. This orthogonality is frequently exploited in the synthesis of complex molecules where multiple deprotection steps are required.

The Transition-Metal-Mediated Choice: Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection mechanism that is orthogonal to most other common protecting groups.[13]

Installation: The Alloc group is introduced using allyl chloroformate (Alloc-Cl).[13]

Deprotection: The Alloc group is selectively removed under neutral conditions using a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a scavenger.[13][14]

Strategic Insight: The Alloc group's unique cleavage conditions make it an excellent choice for syntheses involving sensitive functional groups that are incompatible with acidic, basic, or reductive conditions. It is orthogonal to Boc, Cbz, and Fmoc groups, providing an additional layer of synthetic flexibility.[13][14]

Experimental Protocols: A Practical Guide

To translate theory into practice, this section provides detailed, step-by-step methodologies for the synthesis and deprotection of a common orthogonally protected piperazine scaffold.

Synthesis of 1-Boc-4-Cbz-piperazine: A Key Orthogonal Intermediate

This protocol describes the synthesis of a versatile piperazine derivative with two orthogonal protecting groups.

Materials:

-

1-Boc-piperazine

-

Benzyl chloroformate (Cbz-Cl)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve 1-Boc-piperazine (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.1 eq) to the solution.

-

Slowly add benzyl chloroformate (1.05 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-4-Cbz-piperazine.

Selective Deprotection Protocols

The following protocols illustrate the selective removal of the Boc and Cbz groups from the synthesized intermediate.

-

Dissolve 1-Boc-4-Cbz-piperazine (1.0 eq) in methanol or ethanol.

-

Add palladium on carbon (10 wt%, 0.1 eq) to the solution.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

-

Stir the reaction vigorously at room temperature for 4-8 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 1-Boc-piperazine.

-

Dissolve 1-Boc-4-Cbz-piperazine (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 10-20 eq) dropwise at 0 °C.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield 1-Cbz-piperazine.[17]

Visualizing Orthogonal Strategies

Diagrams are powerful tools for conceptualizing complex synthetic pathways. The following Graphviz diagrams illustrate the logic of orthogonal protection and a typical experimental workflow.

Caption: Orthogonal deprotection of 1-Boc-4-Cbz-piperazine.

Caption: Workflow for synthesis and deprotection.

Conclusion and Future Perspectives

The strategic use of orthogonally protected piperazine scaffolds is an indispensable tool in modern drug discovery. A thorough understanding of the chemistry of different protecting groups and their selective cleavage conditions empowers medicinal chemists to design and execute efficient synthetic routes to complex and novel piperazine derivatives. The ability to fine-tune the substitution pattern on the piperazine ring is often the key to unlocking the desired biological activity, selectivity, and pharmacokinetic properties of a drug candidate.

As the demand for more sophisticated and targeted therapeutics continues to grow, the development of new and even more versatile orthogonal protection strategies will remain a critical area of research. The principles and protocols outlined in this guide provide a solid foundation for researchers to confidently navigate the synthetic challenges associated with this privileged scaffold and to accelerate the discovery of the next generation of piperazine-containing medicines.

References

- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 8. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. nbinno.com [nbinno.com]

- 12. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. total-synthesis.com [total-synthesis.com]

- 14. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 15. peptide.com [peptide.com]

- 16. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 31166-44-6 Cas No. | Piperazine, N-CBZ protected | Apollo [store.apolloscientific.co.uk]

Navigating the Stability Landscape of Protected Piperazines: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, piperazine moieties are a cornerstone, lending their unique structural and physicochemical properties to a vast array of therapeutic agents. The strategic use of protecting groups on the piperazine nitrogen atoms is a fundamental tactic, enabling selective functionalization and the construction of complex molecular architectures. However, the very utility of these protecting groups is intrinsically linked to their stability. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive exploration of the stability and optimal storage conditions for piperazines protected with the three most common carbamate protecting groups: tert-Butoxycarbonyl (Boc), Carboxybenzyl (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc). By understanding the nuances of their stability profiles, researchers can ensure the integrity of their intermediates, leading to more reliable and reproducible synthetic outcomes.

The Critical Role of Protecting Group Stability

The choice of a protecting group is a critical decision in any synthetic campaign. An ideal protecting group should be easy to introduce, stable to a wide range of reaction conditions, and readily removable under mild and specific conditions that do not affect other functional groups in the molecule.[1] This concept of "orthogonality," the selective removal of one protecting group in the presence of others, is central to efficient multi-step synthesis.[1][2] The stability of the protected piperazine intermediate throughout storage and handling is equally crucial. Degradation of these building blocks can lead to the introduction of impurities, reduced yields, and ultimately, compromised integrity of the final active pharmaceutical ingredient (API).

Comparative Stability of Boc-, Cbz-, and Fmoc-Protected Piperazines

The stability of a protected piperazine is primarily dictated by the nature of the carbamate protecting group and its susceptibility to various chemical and physical stressors. Below is a comparative overview of the stability profiles of Boc-, Cbz-, and Fmoc-protected piperazines.

| Protecting Group | Structure | Lability | Typical Deprotection Conditions | General Stability Profile |

| Boc (tert-Butoxycarbonyl) | (CH₃)₃C-O-(C=O)- | Acid-Labile | Trifluoroacetic Acid (TFA); HCl in Dioxane[1] | Stable to basic and hydrogenolysis conditions.[1] |

| Cbz (Carboxybenzyl) | Benzyl-O-(C=O)- | Hydrogenolysis | H₂, Pd/C; HBr in Acetic Acid[3][4] | Stable to a wide range of basic and mildly acidic conditions.[3][5] |

| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fluorenyl-CH₂-O-(C=O)- | Base-Labile | 20% Piperidine in DMF[2][6] | Stable towards acid and electrophiles.[7] |

Causality Behind Stability Differences: The distinct lability of these protecting groups stems from their chemical structures. The Boc group's tert-butyl carbocation is stabilized upon protonation, making it susceptible to acid-catalyzed cleavage. The Cbz group's benzyl-oxygen bond is readily cleaved by catalytic hydrogenolysis. The Fmoc group's fluorenyl ring system renders the proton on the 9-position acidic, facilitating its removal by a base via an E1cB-like mechanism.[7][8]

Degradation Pathways: A Deeper Dive

Understanding the potential degradation pathways is essential for mitigating instability and for developing robust analytical methods to monitor the purity of protected piperazines.

Boc-Protected Piperazines:

The primary degradation pathway for Boc-protected piperazines is acid-catalyzed cleavage . Exposure to even mild acidic conditions can lead to the removal of the Boc group, liberating the free piperazine nitrogen. This can be problematic if the intended subsequent reaction requires the nitrogen to remain protected.

Cbz-Protected Piperazines:

Cbz-protected piperazines are generally robust but are susceptible to:

-

Hydrogenolysis: As this is the primary deprotection method, accidental exposure to catalytic metals and a hydrogen source will lead to cleavage.

-

Strong Acids: While stable to mild acids, strong acids like HBr in acetic acid can cleave the Cbz group.[4]

Fmoc-Protected Piperazines:

The Fmoc group, while stable to acid, is uniquely sensitive to:

-

Base-Catalyzed Decomposition: This is the intended and highly efficient deprotection method, typically using a secondary amine like piperidine.[6] The reaction proceeds via β-elimination to generate dibenzofulvene (DBF) and the deprotected amine.[9][10]

Recommended Storage and Handling Conditions

Proper storage is paramount to preserving the integrity of protected piperazines. The following recommendations are based on best practices and the inherent stability of the protecting groups.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C to 8°C (Refrigerated) [11][12] | Lower temperatures slow down potential degradation processes for all protected piperazines. For long-term storage, -20°C is preferable. |

| Atmosphere | Dry, Inert Atmosphere (e.g., Argon or Nitrogen) | Minimizes contact with atmospheric moisture to prevent hydrolysis, particularly for Fmoc-protected compounds which can be susceptible to base-catalyzed degradation in the presence of moisture.[9][13] |

| Container | Tightly Sealed, Light-Protecting Container (e.g., Amber Vial) | Prevents degradation from light, especially for photosensitive Fmoc-protected piperazines, and protects from exposure to moisture and air. |

| Handling | Work in a well-ventilated area, preferably a fume hood. Avoid moisture and direct sunlight. | Minimizes inhalation risks and prevents hydrolysis and photodegradation. |

Impact of Freeze-Thaw Cycles

For protected piperazines stored in solution, particularly in solvents like DMSO, repeated freeze-thaw cycles can impact stability. While a comprehensive study on a diverse set of compounds in DMSO showed that many are stable for up to 25 freeze-thaw cycles, it is a potential risk that should be considered.[14][15] It is advisable to aliquot solutions into single-use vials to minimize the number of freeze-thaw cycles.

Stability Assessment: A Methodical Approach

A robust stability assessment program is crucial for ensuring the quality of protected piperazine intermediates. This typically involves a combination of long-term stability studies and forced degradation studies.

Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of stability assessment. It involves subjecting the protected piperazine to harsh conditions to accelerate degradation and identify potential degradation products.[16] This information is invaluable for developing stability-indicating analytical methods.

A typical forced degradation study would include exposure to:

-

Acidic Conditions: e.g., 0.1 M HCl at an elevated temperature.[16]

-

Basic Conditions: e.g., 0.1 M NaOH at an elevated temperature.[16]

-

Oxidative Conditions: e.g., 3% H₂O₂ at room temperature.[16]

-

Thermal Stress: e.g., solid material in a calibrated oven at an elevated temperature.[16]

-

Photolytic Stress: Exposure to a light source according to ICH Q1B guidelines.[16]

Caption: Workflow for a forced degradation study of a protected piperazine.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of protected piperazines using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Objective: To develop an HPLC method capable of separating the parent protected piperazine from its potential degradation products.

1. Initial Method Setup (Starting Point):

- Column: C18, 250 mm x 4.6 mm, 5 µm.

- Mobile Phase A: 0.1% Formic acid in water.

- Mobile Phase B: 0.1% Formic acid in acetonitrile.

- Gradient: A linear gradient from a low to a high percentage of mobile phase B over 20-30 minutes is a good starting point.

- Flow Rate: 1.0 mL/min.

- Column Temperature: 30°C.

- Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound. A Photo Diode Array (PDA) detector is recommended to monitor peak purity.

2. Method Optimization:

- Inject a sample of the undegraded protected piperazine to determine its retention time and peak shape.

- Inject samples from the forced degradation studies.

- Optimize the chromatographic conditions (mobile phase composition, gradient, pH, flow rate, column type) to achieve baseline separation between the parent peak and all degradation product peaks.

3. Method Validation:

- Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Objective: To monitor the degradation of a protected piperazine and identify the structure of degradation products.

1. Sample Preparation:

- Dissolve 5-10 mg of the protected piperazine sample (from a stability study time point) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. ¹H NMR Acquisition:

- Acquire a standard ¹H NMR spectrum.

- Compare the spectrum to that of a pure, undegraded sample.

- Look for the appearance of new signals and a decrease in the integration of the signals corresponding to the parent compound. The disappearance or change in chemical shift of the signals corresponding to the protecting group can be a clear indicator of degradation.

3. Structural Elucidation of Degradants:

- For the identification of unknown degradation products, more advanced NMR techniques such as ¹³C NMR, COSY, HSQC, and HMBC may be necessary.

- Coupling the HPLC to a mass spectrometer (LC-MS) is also a powerful tool for identifying the molecular weights of degradation products.[16]

Conclusion: A Proactive Approach to Stability

Ensuring the stability of protected piperazines is not merely a matter of good laboratory practice; it is a fundamental requirement for the successful development of robust and reproducible synthetic processes. By understanding the inherent stabilities and degradation pathways of Boc-, Cbz-, and Fmoc-protected piperazines, researchers can make informed decisions about their selection, storage, and handling. A proactive approach, incorporating proper storage protocols and rigorous stability assessment, will ultimately lead to higher quality intermediates and a more efficient path towards the synthesis of novel therapeutics.

Caption: Decision tree for selecting appropriate storage conditions for protected piperazines.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. total-synthesis.com [total-synthesis.com]

- 5. researchgate.net [researchgate.net]

- 6. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. total-synthesis.com [total-synthesis.com]

- 8. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. chemimpex.com [chemimpex.com]

- 12. kilobio.com [kilobio.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

selective deprotection of Boc group in 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

Application Note & Protocol

Topic: Selective Acid-Catalyzed Deprotection of the tert-Butoxycarbonyl (Boc) Group in 1-N-Boc-4-(2-N-Cbz-aminoethyl)piperazine

For: Researchers, scientists, and drug development professionals

Statement of Purpose

This document provides a detailed technical guide for the selective removal of the tert-butoxycarbonyl (Boc) protecting group from a bifunctionally protected piperazine derivative, this compound. The protocol is designed to achieve high selectivity, leaving the benzyloxycarbonyl (Cbz) group intact, a crucial transformation in multi-step organic synthesis, particularly in the construction of complex pharmaceutical intermediates where orthogonal protection strategies are paramount. This guide explains the underlying chemical principles, offers a robust, step-by-step experimental protocol, and provides troubleshooting insights based on field-proven experience.

Chemical Principles and Selectivity

The successful execution of this protocol hinges on the principle of orthogonal protection , wherein one protecting group can be removed under conditions that do not affect another. The Boc and Cbz groups are a classic orthogonal pair, differentiated by their lability towards acids and hydrogenolysis, respectively.[1]

Mechanism of Boc Deprotection: The Boc group is highly susceptible to cleavage under acidic conditions. The reaction is typically initiated by protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA). This is followed by the departure of the stable tert-butyl cation, which can be quenched or deprotonate to form isobutylene gas. The resulting unstable carbamic acid rapidly decarboxylates (releases CO₂) to yield the free amine, which is protonated by the acid to form a salt (e.g., a trifluoroacetate salt).[1][2]

Stability of the Cbz Group: In contrast, the Cbz group is significantly more stable under the acidic conditions used for Boc removal.[3] While very harsh acidic conditions can eventually cleave the Cbz group, it is generally resistant to moderate concentrations of TFA at or below room temperature.[4] The standard method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), which reductively cleaves the benzylic C-O bond.[4][5] This fundamental difference in reactivity allows for the highly selective deprotection of the Boc group.

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the selective deprotection of this compound.

Caption: Workflow for selective Boc deprotection using TFA.

Detailed Experimental Protocol

This protocol describes the selective deprotection on a 1.0 mmol scale. The procedure should be performed in a well-ventilated fume hood.

Materials & Reagents:

-

This compound (1.0 mmol)

-

Dichloromethane (DCM), anhydrous grade

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol). Dissolve the substrate in anhydrous DCM (5 mL).

-